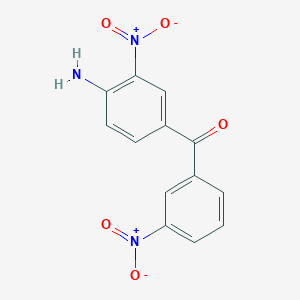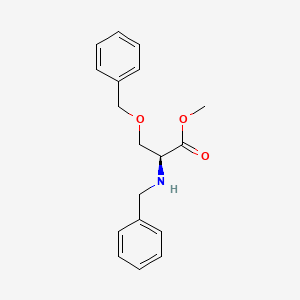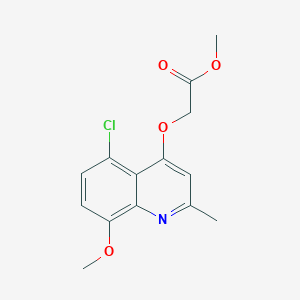
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone typically involves the bromination of 2-(tert-butyl)-1H-indole followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated indole with ethanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 1-(3-azido-2-(tert-butyl)-1H-indol-1-yl)ethanone or 1-(3-thio-2-(tert-butyl)-1H-indol-1-yl)ethanone.
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanol.
科学的研究の応用
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The bromine and tert-butyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
類似化合物との比較
- 1-(3-Chloro-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 1-(3-Fluoro-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 1-(3-Iodo-2-(tert-butyl)-1H-indol-1-yl)ethanone
Comparison: Compared to its halogenated analogs, 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with molecular targets and its overall stability.
特性
分子式 |
C14H16BrNO |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
1-(3-bromo-2-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-11-8-6-5-7-10(11)12(15)13(16)14(2,3)4/h5-8H,1-4H3 |
InChIキー |
ADPSJVCBNNCCEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)

![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)


![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)
![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)

![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

